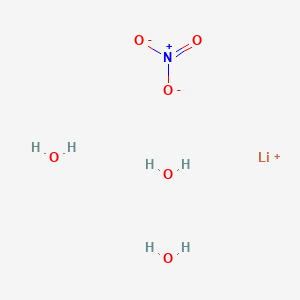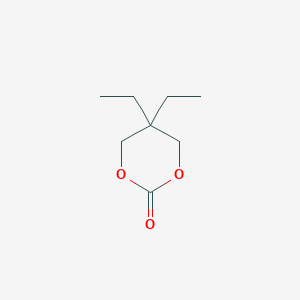
5,5-Diethyl-1,3-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-1,3-dioxan-2-one is a cyclic carbonate compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-1,3-dioxan-2-one is not fully understood. However, it is believed that the cyclic carbonate ring can undergo ring-opening reactions in the presence of nucleophiles such as water, alcohols, and amines. This property has been utilized in the synthesis of various compounds such as polycarbonates and drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are still being studied. However, it has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications. It has also been shown to have good biodegradability, which is important for reducing environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-Diethyl-1,3-dioxan-2-one in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are numerous future directions for the research and development of 5,5-Diethyl-1,3-dioxan-2-one. One potential direction is the synthesis of new compounds using 5,5-Diethyl-1,3-dioxan-2-one as a building block. Another direction is the optimization of the synthesis method to improve the yield and purity of 5,5-Diethyl-1,3-dioxan-2-one. Additionally, further studies on the biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are needed to fully understand its potential applications in drug delivery and other fields.
Métodos De Síntesis
The synthesis of 5,5-Diethyl-1,3-dioxan-2-one can be achieved through various methods. One of the most common methods is the reaction of ethyl vinyl ether with carbon dioxide using a catalyst such as tetrabutylammonium bromide. Another method involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst such as sodium methoxide. The yield of 5,5-Diethyl-1,3-dioxan-2-one can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
5,5-Diethyl-1,3-dioxan-2-one has been widely studied for its potential applications in various fields. In materials science, it has been used as a monomer to synthesize polycarbonates, which have excellent mechanical properties and can be used in the production of various products such as automotive parts, electronic devices, and medical equipment. In organic chemistry, it has been used as a building block to synthesize various compounds such as cyclic carbonates, lactones, and esters. In biochemistry, it has been studied for its potential as a drug delivery agent due to its biocompatibility and biodegradability.
Propiedades
Número CAS |
13423-63-7 |
|---|---|
Nombre del producto |
5,5-Diethyl-1,3-dioxan-2-one |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5,5-diethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3 |
Clave InChI |
JJCRWNPMISIXJF-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)OC1)CC |
SMILES canónico |
CCC1(COC(=O)OC1)CC |
Otros números CAS |
13423-63-7 |
Sinónimos |
5,5-diethyl-1,3-dioxan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



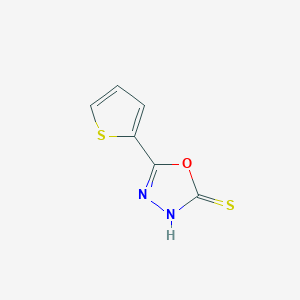
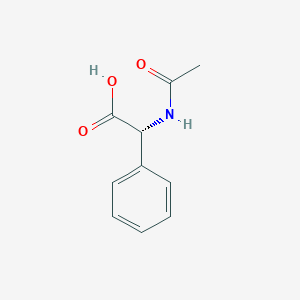
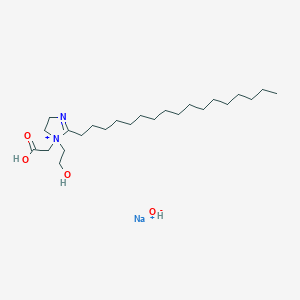
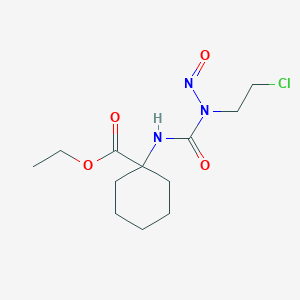
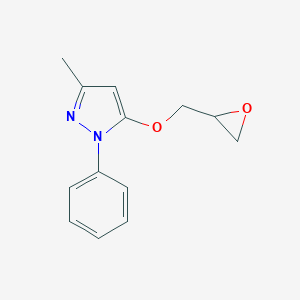
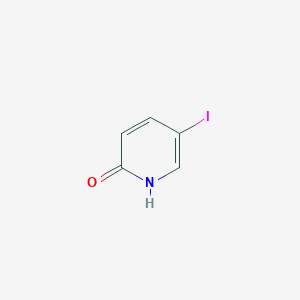
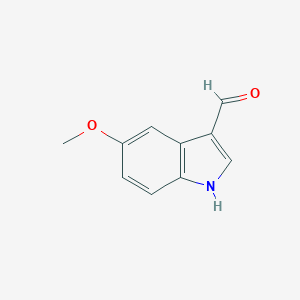
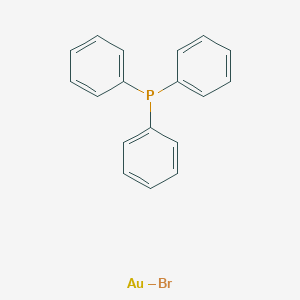
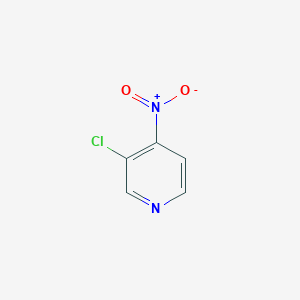
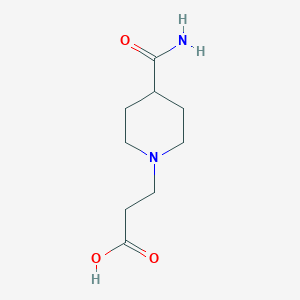
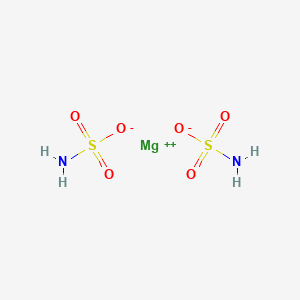
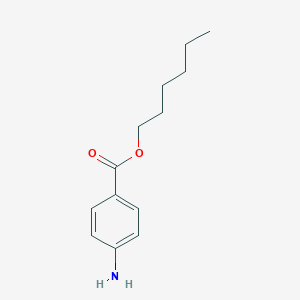
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
